Cas no 5649-07-0 ([val5]-angiotensin ii)
![[val5]-angiotensin ii structure](https://ja.kuujia.com/scimg/cas/5649-07-0x500.png)
[val5]-angiotensin ii 化学的及び物理的性質
名前と識別子
-
- [val5]-angiotensin ii
- (VAL5)-ANGIOTENSIN II
- [Val5]-Angiotensin II acetate salt hydrate
- Asp-arg-val-tyr-val-his-pro-phe acoh 4h2o
- (val5)-angiotensin ii acetate
- [VAL5] ANGIOTENSIN II HUMAN
- ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE
- DRVYVHPF
- L-ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE
- Val5-Angiotensin-II-monoacetat
- H-ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE-OH
- [VAL5]-ANGIOTENSIN II ACOH 4H2O
- Angiotensin II, human
- 5649-07-0
- H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H
-
- MDL: MFCD00133988
- インチ: InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;/m0./s1
- InChIKey: JVCJXRGXGITABA-IAQGTVMASA-N
- ほほえんだ: CC([C@H](NC([C@@H](NC([C@@H](N)CC(O)=O)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(O)=O)CC2=CC=CC=C2)=O)=O)CC3=CN=CN3)=O)C(C)C)=O)CC4=CC=C(O)C=C4)=O)C.CC(O)=O
計算された属性
- せいみつぶんしりょう: 1163.58000
- どういたいしつりょう: 1091.53999405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 15
- 水素結合受容体数: 27
- 重原子数: 78
- 回転可能化学結合数: 36
- 複雑さ: 1990
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 446Ų
じっけんとくせい
- PSA: 480.56000
- LogP: 2.51310
[val5]-angiotensin ii 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V88730-10mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | 97% | 10mg |
¥1338.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028810-10mg |
[Val5]-Angiotensin II acetate salt hydrate,97% |
5649-07-0 | 97% | 10mg |
¥1334 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V88730-25mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | 97% | 25mg |
¥1888.0 | 2023-09-06 | |
A2B Chem LLC | AG65793-100mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | ≥97% (HPLC) | 100mg |
$805.00 | 2024-04-19 | |
Aaron | AR00EAKT-5mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | 97% | 5mg |
$51.00 | 2025-02-12 | |
A2B Chem LLC | AG65793-5mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | ≥97% (HPLC) | 5mg |
$121.00 | 2024-04-19 | |
A2B Chem LLC | AG65793-25mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | ≥97% (HPLC) | 25mg |
$312.00 | 2024-04-19 | |
1PlusChem | 1P00EACH-10mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | ≥97%(HPLC) | 10mg |
$95.00 | 2023-12-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028810-25mg |
[Val5]-Angiotensin II acetate salt hydrate,97% |
5649-07-0 | 97% | 25mg |
¥1880 | 2023-07-11 | |
1PlusChem | 1P00EACH-5mg |
[VAL5]-ANGIOTENSIN II |
5649-07-0 | ≥97% (HPLC) | 5mg |
$59.00 | 2023-12-16 |
[val5]-angiotensin ii 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
[val5]-angiotensin iiに関する追加情報
Introduction to [val5]-Angiotensin II and CAS No. 5649-07-0
The compound with the CAS number 5649-07-0 is a synthetic analog of the naturally occurring peptide hormone [val5]-angiotensin II. This peptide, derived from angiotensin II, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. [val5]-Angiotensin II is characterized by the substitution of the fifth amino acid in the angiotensin II sequence, where valine (Val) replaces threonine (Thr), resulting in a modified structure that exhibits distinct pharmacological effects.
In recent years, advancements in molecular biology and pharmacology have highlighted the importance of angiotensin peptides in regulating blood pressure, fluid balance, and cardiovascular function. [val5]-Angiotensin II, in particular, has been studied for its role in modulating these processes. Research indicates that this peptide may offer advantages over native angiotensin II in terms of receptor binding affinity and selectivity. These properties make it a promising candidate for developing novel therapeutic agents targeting hypertension, heart failure, and other cardiovascular disorders.
The synthesis of [val5]-Angiotensin II involves complex chemical processes that require precise control over reaction conditions and purification techniques. The CAS number 5649-07-0 serves as a unique identifier for this compound, ensuring accurate classification and documentation in scientific literature and regulatory databases. The structural integrity of [val5]-Angiotensin II is critical for its biological activity, necessitating stringent quality control measures during production.
Recent studies have demonstrated that [val5]-Angiotensin II exhibits enhanced binding affinity to the angiotensin type 1 (AT1) receptor compared to native angiotensin II. This increased receptor interaction suggests potential therapeutic benefits in conditions where AT1 receptor blockade is desired. Additionally, research has explored the possibility of using [val5]-Angiotensin II as a tool to investigate the mechanisms underlying cardiovascular diseases. Its unique pharmacological profile makes it an invaluable resource for researchers seeking to understand the complex interplay between angiotensin peptides and their target systems.
The development of [val5]-Angiotensin II as a therapeutic agent has been accompanied by rigorous preclinical studies to evaluate its safety and efficacy. These studies have provided valuable insights into its potential applications in treating various cardiovascular conditions. For instance, animal models have shown that [val5]-Angiotensin II can effectively reduce blood pressure and mitigate damage caused by cardiac hypertrophy. Such findings have spurred interest in clinical trials to assess its therapeutic potential in human patients.
The chemical synthesis of [val5]-Angiotensin II involves multiple steps, including peptide coupling, purification, and characterization. Each step must be meticulously executed to ensure the final product meets the required specifications. The use of high-performance liquid chromatography (HPLC) and mass spectrometry are common techniques employed to verify the purity and molecular weight of the synthesized peptide. These analytical methods are essential for confirming that the compound is free from impurities and accurately represents the intended structure.
In conclusion, [val5]-Angiotensin II (CAS No. 5649-07-0) represents a significant advancement in the field of cardiovascular research. Its unique structure and pharmacological properties make it a promising therapeutic agent with potential applications in treating hypertension, heart failure, and other related disorders. Ongoing research continues to uncover new insights into its mechanisms of action, further solidifying its role as a critical component in pharmaceutical development.
5649-07-0 ([val5]-angiotensin ii) 関連製品
- 110200-37-8(L-Serine, L-a-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-tyrosyl-L-tyrosyl-)
- 58-49-1(Angiotensin II 5-valine)
- 120928-03-2(L-Arginine,L-histidyl-L-seryl-L-a-aspartyl-L-alanyl-L-valyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl-)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 2228155-86-8(O-2-(2,3-dihydro-1H-inden-1-yl)propylhydroxylamine)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)
- 2383651-73-6(benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)




